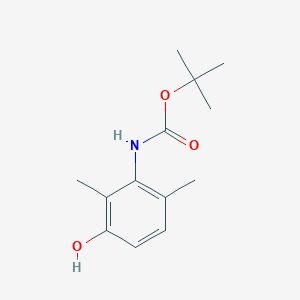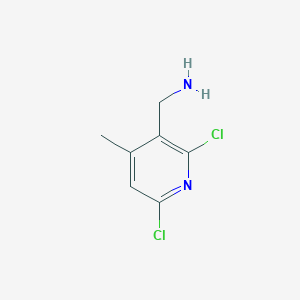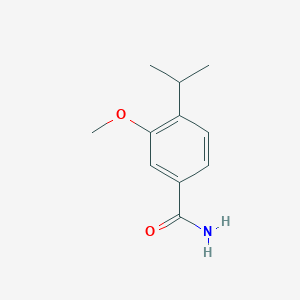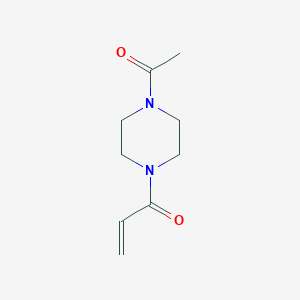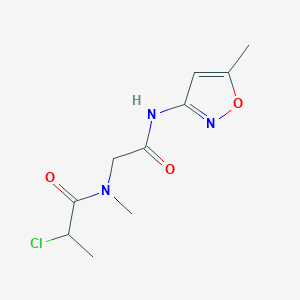
2-Chloro-N-methyl-N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves multiple steps. One common synthetic route includes the reaction of 2-chloropropanoyl chloride with N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, forming new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide include:
- 2-chloro-5-methylpyrimidine
- 2-chloro-5-methyl-4-nitropyridine 1-oxide These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide lies in its specific functional groups and potential applications in various fields.
Propiedades
Fórmula molecular |
C10H14ClN3O3 |
|---|---|
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C10H14ClN3O3/c1-6-4-8(13-17-6)12-9(15)5-14(3)10(16)7(2)11/h4,7H,5H2,1-3H3,(H,12,13,15) |
Clave InChI |
RCSZQXVAHOBUAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CN(C)C(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
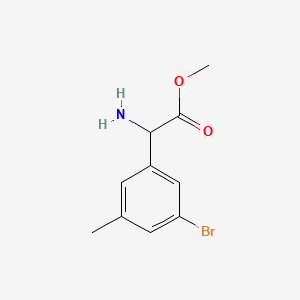

![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)

